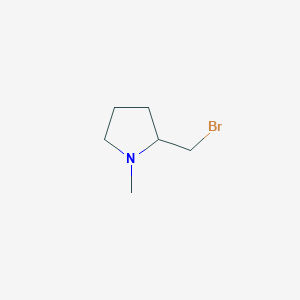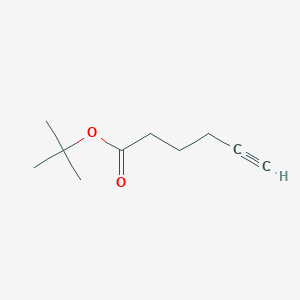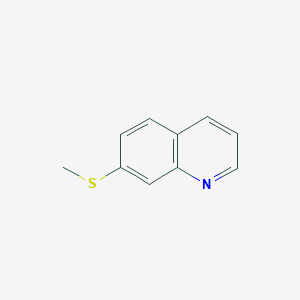
7-Methylsulfanyl-quinoline
説明
7-Methylsulfanyl-quinoline (7-MSQ) is a sulfur-containing quinoline derivative with a wide range of applications in scientific research. It is a highly versatile molecule with unique chemical and physical properties that make it useful for a variety of laboratory experiments. 7-MSQ is a colorless, odorless, and non-toxic compound that is soluble in both water and organic solvents. Due to its low cost and availability, 7-MSQ has become an increasingly popular choice for laboratory experiments.
作用機序
The mechanism of action of 7-Methylsulfanyl-quinoline is not yet fully understood. However, it is believed that the sulfur-containing quinoline ring of 7-Methylsulfanyl-quinoline interacts with the metal ions and other biomolecules, allowing for their detection and/or synthesis. Additionally, the fluorescence of 7-Methylsulfanyl-quinoline is believed to be due to the interaction of the sulfur-containing quinoline ring with the metal ions and other biomolecules.
Biochemical and Physiological Effects
7-Methylsulfanyl-quinoline is considered to be non-toxic and has no known biochemical or physiological effects.
実験室実験の利点と制限
The main advantages of 7-Methylsulfanyl-quinoline are its low cost, availability, and its ability to interact with a variety of metal ions and biomolecules. Additionally, 7-Methylsulfanyl-quinoline is a non-toxic compound that is soluble in both water and organic solvents. However, there are some limitations to using 7-Methylsulfanyl-quinoline in laboratory experiments. For example, the reaction of 7-Methylsulfanyl-quinoline with metal ions and other biomolecules can be slow and can produce byproducts. Additionally, 7-Methylsulfanyl-quinoline is a relatively unstable compound, meaning that it is susceptible to degradation over time.
将来の方向性
The future of 7-Methylsulfanyl-quinoline in scientific research is very promising. Future research could focus on further exploring the mechanism of action of 7-Methylsulfanyl-quinoline, as well as its interactions with metal ions and other biomolecules. Additionally, further research could be done to develop new methods of synthesis for 7-Methylsulfanyl-quinoline and to improve its stability. Additionally, 7-Methylsulfanyl-quinoline could be used in the development of new fluorescent labels for proteins, nucleic acids, and other biomolecules. Finally, 7-Methylsulfanyl-quinoline could be used to develop new methods of detection and synthesis of organic compounds.
科学的研究の応用
7-Methylsulfanyl-quinoline has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a fluorescent probe, and as a ligand in metal-catalyzed reactions. 7-Methylsulfanyl-quinoline has also been used as a fluorescent label for proteins, nucleic acids, and other biomolecules. Additionally, 7-Methylsulfanyl-quinoline has been used in the detection of metal ions in aqueous solutions and in the synthesis of various organic compounds.
特性
IUPAC Name |
7-methylsulfanylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSOIZHKERRBIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=CC=N2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



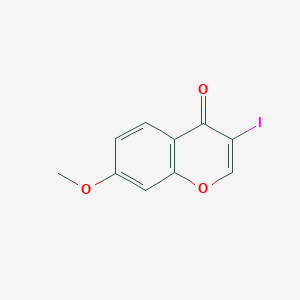
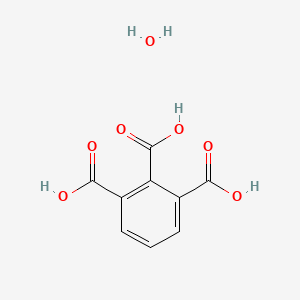

![1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone](/img/structure/B3152269.png)

![(2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid](/img/structure/B3152280.png)
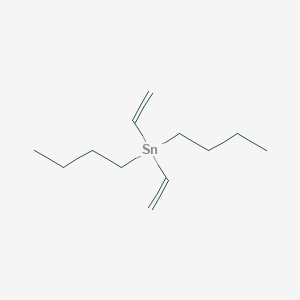


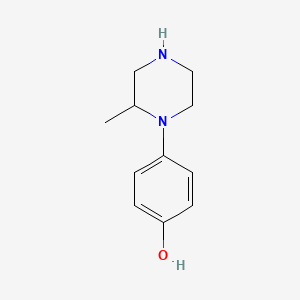
![Methyl 4-[(cyclopentylamino)methyl]benzoate](/img/structure/B3152323.png)

